2-十三烷醇

描述

2-Tridecanol is a chemical compound that has been studied in various contexts, particularly for its insecticidal properties and its role in ecological interactions. It is related to 2-tridecanone, a naturally occurring insecticide found in the wild tomato Lycopersicon hirsutum f. glabratum, which is significantly more abundant in the wild species than in the cultivated tomato L. esculentum . The compound has been shown to have a retardant effect on the development of the cotton bollworm, Helicoverpa armigera, mediated by cytochrome P450 . Additionally, 2-tridecanol has been identified as a product of bacterial oxidation of 2-tridecanone by soil microorganisms .

Synthesis Analysis

The synthesis of 2-tridecanol has been explored in the context of producing pheromone components for insects. An enantioselective synthesis of (S)-(+)-2-tridecanol acetate, an aggregation pheromone of Drosophila mulleri, has been described, highlighting the importance of stereochemistry in the biological activity of such compounds . Furthermore, the compound has been synthesized as part of a pathway to create (+)-disparlure, a pheromone for the gypsy moth, from optically active epoxy alcohol .

Molecular Structure Analysis

While the specific molecular structure of 2-tridecanol is not detailed in the provided papers, related compounds such as 2-dl-hydroxytetradecanoic acid have been characterized, revealing insights into the molecular configurations and hydrogen bonding patterns that could be relevant to understanding the structure of 2-tridecanol .

Chemical Reactions Analysis

2-Tridecanone, closely related to 2-tridecanol, undergoes various chemical reactions during its degradation by Pseudomonas species. These bacteria utilize 2-tridecanone as a growth substrate, converting it into products like 2-tridecanol, 1-undecanol, and undecanoic acid . The oxidative degradation pathway involves subterminal oxidation, a unique mechanism for the biological degradation of long-chain, aliphatic, methyl ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tridecanol can be inferred from its role in biological systems and its synthesis. Its insecticidal activity suggests that it interacts with biological membranes or receptors in insects . The retardant effect on insect development implies that it may interfere with hormonal pathways or enzyme systems . The ability of soil bacteria to metabolize 2-tridecanone into 2-tridecanol and other products indicates that it has chemical properties amenable to microbial degradation .

Relevant Case Studies

Several case studies highlight the practical applications of 2-tridecanol and related compounds. For instance, the nematicidal activity of 2-tridecanone and its oxime esters against Meloidogyne incognita has been evaluated, with some compounds showing significant mortality at certain concentrations . Additionally, the toxicity and efficacy of 2-tridecanone formulations have been tested against red imported fire ants, Solenopsis invicta, demonstrating potential as an alternative to commercial insecticide products .

科学研究应用

1. 害虫控制和驱虫剂

2-十三烷醇在害虫控制方面显示出巨大的希望,特别是在管理昆虫种群方面。例如,研究证明了其对红火蚁的有效性,含有 2-十三酮(一种相关化合物)的配方在田间试验中达到了 100% 的控制效果 (Chen, 2016)。此外,据报道 2-十三酮对壁虱具有驱避作用,表明其作为合成杀虫剂的环保替代品具有潜力 (Kimps et al., 2011)。

2. 与植物化感物质的相互作用

研究还探讨了 2-十三酮在植物与昆虫相互作用中的作用。例如,已经发现它可以诱导棉铃虫中转铁蛋白的表达,转铁蛋白是昆虫生长发育的必要成分 (Zhang et al., 2018)。这表明其在植物-昆虫动态中的潜在作用,特别是在植物如何使用化学化合物来保护自己免受害虫侵害方面。

3. 热力学和结构研究

2-十三烷醇一直是热力学和结构研究的主题,特别是与它在水表面的行为有关。这些研究提供了对这些化合物的相互作用和相行为的见解,这对于理解它们在各个领域的潜在应用非常重要 (Alonso et al., 2000)。

4. 合成和化学性质

2-十三烷醇及其相关化合物的化学合成和性质已得到广泛研究。这些研究对其在各种工业和化学过程中的应用具有重要意义。例如,对松树大叶蜂信息素中间体合成的研究提供了 2-十三烷醇在信息素产生中的作用的见解 (Li, 2001)。

5. 线虫杀灭活性

已经研究了 2-十三酮及其衍生物的线虫杀灭活性,某些化合物对根结线虫表现出显着的死亡率。这表明在管理线虫种群方面具有潜在的农业应用 (Paul et al., 2009)。

安全和危害

When handling 2-Tridecanol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact with skin, it is advised to wash thoroughly with soap and water .

作用机制

Target of Action

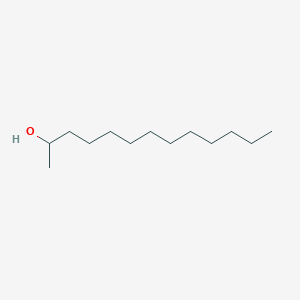

2-Tridecanol, also known as Methylundecylcarbinol , is a secondary alcohol that is tridecane substituted by a hydroxy group at position 2 It is known to be used in the production of various types of surface-active agents .

Biochemical Pathways

A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .

Result of Action

A strain of pseudomonas isolated from soil degraded 2-tridecanone into several products including 2-tridecanol . This suggests that 2-Tridecanol could potentially be involved in microbial metabolic processes.

属性

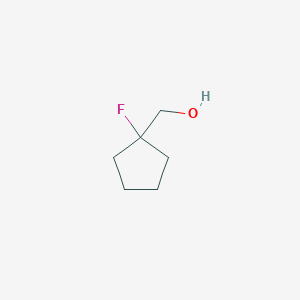

IUPAC Name |

tridecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLRKVMHVYNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

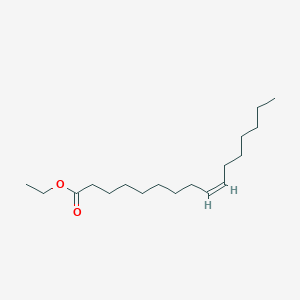

CCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987402 | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline] | |

| Record name | 2-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Tridecanol | |

CAS RN |

1653-31-2, 67989-40-6 | |

| Record name | 2-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Tridecanol in the context of pine sawflies?

A1: 2-Tridecanol serves as a precursor to the acetate ester, which acts as a key component of the sex pheromone in various pine sawfly species. [, , , , ] These pheromones play a crucial role in attracting males for mating, influencing their behavior and facilitating species-specific communication.

Q2: Are there any other insects besides pine sawflies that utilize 2-Tridecanol or its derivatives as pheromone components?

A3: Yes, 2-Tridecanol acetate has been identified as an aggregation pheromone component in the fruit fly Drosophila mulleri. [, , , ] Aggregation pheromones are released by one sex to attract both sexes to a specific location, aiding in mating and other social behaviors.

Q3: How is the release of 2-Tridecanol-based pheromones controlled in pine sawflies?

A4: While the research provided doesn't delve into the specific mechanisms controlling pheromone release, it does indicate that females possess the necessary enzymes to convert 2-Tridecanol into the active acetate ester pheromone. [] This suggests a regulated biosynthesis and release process. Further research into the endocrine system and environmental cues influencing pheromone production in pine sawflies would be valuable.

Q4: What are the common synthetic approaches for producing 2-Tridecanol and its stereoisomers?

A5: Researchers have explored various synthesis routes for 2-Tridecanol and its stereoisomers. One approach utilizes 2-methyloctanal as a starting material, followed by a series of reactions including hydroxyethylenation, transetherification, Claisen rearrangement, hydroxymethylation, and hydrogenation. [] Another method involves the use of chiral building blocks like enantiomerically pure 1-lithio-2,6-dimethyloctane and cis-3,4-dimethyl-g-butyrolactone to synthesize specific stereoisomers. []

Q5: What analytical techniques are commonly employed to characterize and quantify 2-Tridecanol?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of 2-Tridecanol and related compounds in complex mixtures. [, ] This method separates compounds based on their volatility and then analyzes their mass-to-charge ratios to identify and quantify them.

Q6: How can researchers determine the enantiomeric purity of synthesized 2-Tridecanol stereoisomers?

A7: Chiral chromatography, specifically gas chromatography with chiral stationary phases, is a powerful technique for separating and quantifying enantiomers, like those of 2-Tridecanol. [] The different interactions of each enantiomer with the chiral stationary phase allow for their separation and determination of enantiomeric excess.

Q7: Beyond its role as a pheromone precursor, does 2-Tridecanol exhibit any other biological activities?

A8: Research suggests that 2-Tridecanol, as a component of volatile organic compound (VOC) blends produced by Paenibacillus polymyxa J2-4, displays nematicidal activity against the root-knot nematode Meloidogyne incognita. [] While the exact mechanism of action remains unclear, it highlights the potential of 2-Tridecanol in biocontrol applications for agriculture.

Q8: What are the potential applications of 2-Tridecanol in pest management?

A9: ** Understanding the role of 2-Tridecanol in pine sawfly pheromone systems opens avenues for developing environmentally friendly pest control strategies. These include: * Monitoring: Synthesized pheromones can be used in traps to monitor insect populations and predict outbreaks. [] * Mating disruption:** Dispersing synthetic pheromones within a forest can confuse male insects, making it difficult to locate females and disrupting mating cycles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)